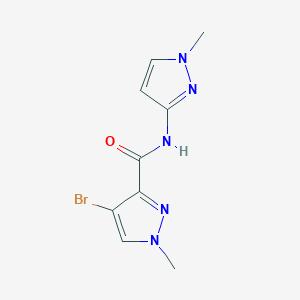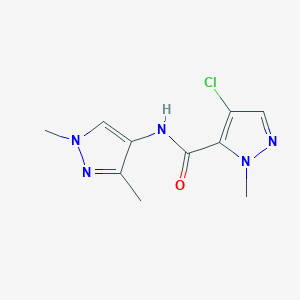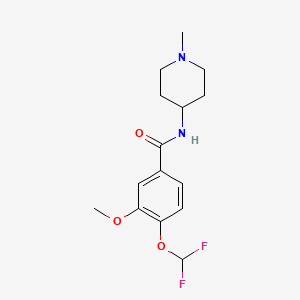
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- is a compound that combines the structural features of adamantane and pyrazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound with diverse biological activities. This unique combination makes Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- typically involves the reaction of 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)-propan-1-one with suitable reagents under controlled conditions. One common method includes the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions, yielding the desired compound in good yields . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Addition: Addition reactions can occur at the double bond, leading to the formation of addition products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities, making it a candidate for studies related to drug development and biochemical pathways.
Medicine: The compound’s unique structure and biological activity make it a potential candidate for therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The adamantane structure provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: These compounds also contain the adamantane moiety and exhibit similar stability and biological activities.
1-(Adamantan-1-yl)methyl-3-pyrazolyl ureas: These compounds share the pyrazole and adamantane structures and are studied for their inhibitory activities against specific enzymes.
1-(Adamantan-1-yl)propane-1,2-diamine: This compound contains the adamantane structure and is used in the synthesis of chiral ligands and catalysts.
The uniqueness of Propenone, 1-adamantan-1-yl-3-(1,3-dimethyl-1H-pyrazol-4-yl)- lies in its combination of the adamantane and pyrazole moieties, providing a balance of stability and biological activity that is not commonly found in other compounds.
Propriétés
Formule moléculaire |
C18H24N2O |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(E)-1-(1-adamantyl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H24N2O/c1-12-16(11-20(2)19-12)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+ |
Clé InChI |
RFMFONVBAQUDDH-ONEGZZNKSA-N |
SMILES isomérique |
CC1=NN(C=C1/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C |
SMILES canonique |
CC1=NN(C=C1C=CC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931774.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14931780.png)
![N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14931784.png)

![(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)
![Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B14931799.png)
![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B14931807.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B14931820.png)
![4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B14931832.png)
